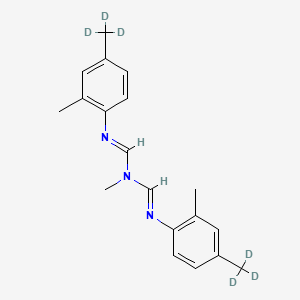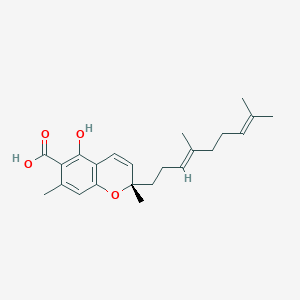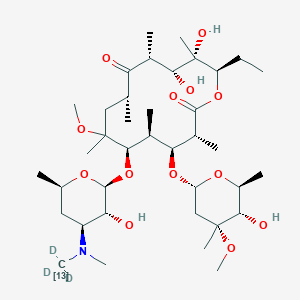
JWH 250 N-(4-hydroxypentyl) metabolite-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JWH 250 N-(4-hydroxypentyl) metabolite-d5 contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of JWH 250 N-(4-hydroxypentyl) metabolite by GC- or LC-mass spectrometry. JWH 250 is a synthetic cannabinoid (CB) which potently activates both CB1 and CB2 receptors (Ki = 11 and 33 nM, respectively). It has been identified in herbal blends. JWH 250 N-(4-hydroxypentyl) metabolite is expected to be a cytochrome P450 phase I metabolite of JWH 250, detectable both in serum and urine.
Scientific Research Applications
Bioaccumulation and Environmental Implications
- Research has delved into understanding the bioaccumulation tendencies of compounds like D5 (Decamethylpentacyclosiloxane), focusing on its widespread use and the implications thereof. Studies indicate that D5 exhibits significant depuration rates in fish and mammals and is subject to biotransformation in these organisms. This suggests a complex interaction with the environment and necessitates comprehensive bioaccumulation assessments that incorporate multiple measures beyond just KOW and bioconcentration factors (Gobas et al., 2015).
Toxicological Insights and Metabolite Analysis
- Studies have reported on the toxicological profiles of synthetic cannabinoids, including the metabolites of JWH-018 and JWH-073, which are structurally related to JWH 250 N-(4-hydroxypentyl) metabolite-d5. These insights primarily emerge from case studies documenting the effects of exposure to these substances. Such studies provide a foundational understanding of the physiological responses and potential toxicological effects of these compounds (Simmons et al., 2011).
Analytical Methodologies and Clinical Implications
- The progress in liquid chromatography-mass spectrometry (LC-MS) has been pivotal in measuring vitamin D metabolites and analogues, highlighting the method's flexibility, sensitivity, and specificity. Although the context of these studies isn't directly linked to this compound, the methodologies employed have broader implications for the analytical detection and understanding of various complex compounds, including synthetic cannabinoids (El-Khoury et al., 2011).
Potential Therapeutic Applications and Molecular Dynamics
- Research into the neuropharmacological aspects of new psychoactive substances (NPS), including cannabimimetics (e.g., JWH series), sheds light on their rewarding and reinforcing properties, which could have implications for understanding the potential therapeutic uses or abuse risks of related compounds. The studies emphasize the need for a comprehensive understanding of the molecular mechanisms and pathways influenced by these substances (Miliano et al., 2016).
properties
Molecular Formula |
C22H20D5NO3 |
|---|---|
Molecular Weight |
356.5 |
InChI |
InChI=1S/C22H25NO3/c1-16(24)8-7-13-23-15-19(18-10-4-5-11-20(18)23)21(25)14-17-9-3-6-12-22(17)26-2/h3-6,9-12,15-16,24H,7-8,13-14H2,1-2H3/i4D,5D,10D,11D,15D |
InChI Key |
GMXLLEJMDHWZNM-RNRKPZPRSA-N |
SMILES |
CC(O)CCCN1C2=C([2H])C([2H])=C([2H])C([2H])=C2C(C(CC3=C(OC)C=CC=C3)=O)=C1[2H] |
synonyms |
1-(1-(4-hydroxypentyl)-1H-indol-3-yl)-2-(2-methoxyphenyl)ethanone-2,4,5,6,7-d5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![16-Methoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,8,9,17-tetrol](/img/structure/B1161427.png)

